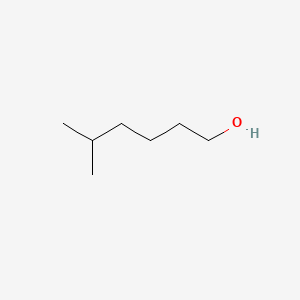

5-Methyl-1-hexanol

Description

Overview of Branched-Chain Primary Alcohols in Modern Chemical Science

Branched-chain primary alcohols are a significant class of organic compounds characterized by a hydroxyl (-OH) group attached to a primary carbon atom, which is bonded to only one other carbon atom, and a non-linear carbon chain. studypug.comwikipedia.org This structure imparts specific physical and chemical properties that distinguish them from their linear counterparts. In general, the branching in the carbon chain leads to lower melting and boiling points compared to straight-chain alcohols of similar molecular weight due to weaker van der Waals forces. studypug.com However, the presence of the polar hydroxyl group allows for hydrogen bonding, resulting in higher boiling points and greater water solubility than hydrocarbons of comparable size. wikipedia.org

In modern chemical science, branched primary alcohols are valued for several key characteristics. Their branched structure often results in low pour points, which is the temperature below which the liquid ceases to flow. exxonmobilchemical.com This property is advantageous for transportation, storage, and handling, especially in colder climates. exxonmobilchemical.com They exhibit reactivity typical of higher primary alcohols and can be oxidized to form aldehydes and subsequently carboxylic acids. wikipedia.org

These alcohols serve as crucial intermediates in the synthesis of a wide array of other chemicals. exxonmobilchemical.com They are used in the production of surfactants, where their branched nature can enhance wetting power. exxonmobilchemical.com Furthermore, they function as powerful solvents in applications such as coatings and inks, being fully soluble in hydrocarbon fluids while enhancing their solvency power. exxonmobilchemical.com The metabolism of branched-chain alcohols is influenced by the position of the methyl group, typically involving oxidation to corresponding aldehydes and carboxylic acids. inchem.org

Academic Significance and Research Trajectory of 5-Methyl-1-hexanol (B128172)

This compound, also known as isoheptanol, is a branched-chain primary alcohol with the chemical formula C7H16O. nih.gov Its academic significance stems from its role as a versatile building block in organic synthesis and its presence as a naturally occurring volatile organic compound (VOC). Research has identified this compound in various natural sources, including the leaves of Alstonia boonei, kiwifruit ('Hayward' and 'Hort16A' varieties), and the fruiting body of the black truffle (Tuber melanosporum). chemicalbook.com It has also been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.gov

The research trajectory of this compound has explored its utility as a synthetic intermediate. Notably, it has been used in the synthesis of flavolipids, which are investigated for their potential as antitumor agents. chemicalbook.com The synthesis of this compound itself has been a subject of academic inquiry, with methods described for its preparation from acetylene (B1199291) and an alkyl halide, or through the reduction of 5-methylhexanoic acid. chemicalbook.comchegg.com

In analytical chemistry, the compound is studied as part of the emissions from industrial processes. For instance, it has been identified as a decomposition product during the firing of inkjet inks used for ceramic tile decoration. elsevier.es Its physical and spectroscopic properties are well-documented, providing a reference for its identification and characterization in various research contexts. nist.govspectrabase.com

Historical Perspectives on the Scholarly Investigation of this compound

The scholarly investigation of this compound can be traced back to the mid-20th century, primarily through studies focused on the synthesis and characterization of various alcohols. Early research efforts were dedicated to determining its fundamental physical properties. For instance, publications from the 1950s reported values for its boiling point, establishing a foundational dataset for the compound. nist.gov These initial characterizations were crucial for its identification and for distinguishing it from other isomers of heptanol.

Subsequent research has built upon this foundation, progressively detailing its chemical behavior and potential applications. The compound is included in extensive chemical databases like the NIST Chemistry WebBook, which compiles data from various sources, including historical literature. nist.govnist.govnist.govnist.gov The continued interest in this compound reflects its relevance as both a naturally occurring compound and a useful intermediate in organic synthesis. chemicalbook.comgeorganics.sk

Data Tables

Table 1: Physical and Chemical Properties of this compound

This table outlines the key physical and chemical properties of this compound based on available research data.

| Property | Value | Source(s) |

| Molecular Formula | C7H16O | nih.govnist.gov |

| Molecular Weight | 116.20 g/mol | nih.gov |

| IUPAC Name | 5-methylhexan-1-ol | nih.gov |

| CAS Registry Number | 627-98-5 | nist.gov |

| Appearance | Liquid | |

| Density | 0.823 g/mL at 25 °C | chemicalbook.com |

| Boiling Point | 167-168 °C | chemicalbook.com |

| Refractive Index | n20/D 1.422 | chemicalbook.com |

| Solubility in Water | 4089 mg/L @ 25 °C (est.) | thegoodscentscompany.com |

Table 2: Spectroscopic and Analytical Data of this compound

This table presents key spectroscopic and analytical identifiers for this compound.

| Data Type | Identifier/Value | Source(s) |

| SMILES | CC(C)CCCCO | nih.gov |

| InChI | 1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3 | nih.gov |

| InChIKey | ZVHAANQOQZVVFD-UHFFFAOYSA-N | nih.gov |

| Mass Spectrum | Data available in NIST WebBook | nist.gov |

| ¹³C NMR | Data available from SpectraBase | spectrabase.com |

| Kovats Retention Index | 930 (Semi-standard non-polar) | nih.govnist.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-7(2)5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHAANQOQZVVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Record name | ISO HEPTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031584 | |

| Record name | 5-Methyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iso heptyl alcohol appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Used to make other chemicals, as a solvent, and in cosmetic formulations. | |

| Record name | ISO HEPTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51774-11-9, 627-98-5, 70914-20-4 | |

| Record name | ISO HEPTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoheptanol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051774119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C6-8-branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOHEPTANOL (MIXED ISOMERS) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q766MX3689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-METHYL-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PLY0QE25K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 1 Hexanol

Established Synthetic Pathways for 5-Methyl-1-hexanol (B128172)

The synthesis of this compound can be achieved through several established routes, each offering distinct advantages depending on the desired scale and available starting materials.

Reduction of Carboxylic Acid Precursors (e.g., 5-Methylhexanoic Acid)

A common and straightforward method for the laboratory-scale synthesis of this compound is the reduction of its corresponding carboxylic acid, 5-methylhexanoic acid. chemicalbook.comchembk.com This transformation is typically accomplished using powerful reducing agents.

One of the most effective reagents for this reduction is lithium aluminum hydride (LiAlH₄). lookchem.com The reaction involves the treatment of 5-methylhexanoic acid with LiAlH₄ in an appropriate solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a workup to yield the primary alcohol. This method is known for its high efficiency, often providing near-quantitative yields.

| Precursor | Reagent | Yield | Reference |

| 5-Methylhexanoic acid | Lithium aluminium tetrahydride | 99.0% | lookchem.com |

5-Methylhexanoic acid itself can be sourced commercially or synthesized from various precursors, including isobutyl iodide and diethyl malonate. chemicalbook.com

Alkyne-Based Synthesis Strategies (e.g., from Acetylene (B1199291) and Alkyl Halides)

An alternative and versatile approach to constructing the carbon skeleton of this compound involves alkyne chemistry. chegg.compressbooks.pub This strategy typically begins with the deprotonation of acetylene using a strong base, such as sodium amide (NaNH₂), to form the acetylide anion. chegg.com This nucleophilic anion then undergoes an alkylation reaction with a suitable alkyl halide, such as 1-bromo-3-methylbutane (B150244), to form 5-methyl-1-hexyne (B1585820). pressbooks.publibretexts.org

The terminal alkyne is subsequently converted to the desired primary alcohol. This is achieved through a two-step process: hydroboration followed by oxidation. pressbooks.pub The hydroboration of 5-methyl-1-hexyne with borane (B79455) (BH₃) or a borane complex, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base, results in the anti-Markovnikov addition of water across the triple bond, yielding this compound. pressbooks.publibretexts.org

A potential synthetic route involves the following steps:

Alkylation of Acetylene: Acetylene reacts with sodium amide and then with 1-bromo-3-methylbutane to form 5-methyl-1-hexyne. libretexts.org

Hydroboration-Oxidation: The resulting alkyne is treated with borane followed by hydrogen peroxide to produce this compound. pressbooks.publibretexts.org

Industrial Carbon-Chain-Extension Methodologies

On an industrial scale, this compound is often produced as part of a mixture of "isoheptyl alcohols" through the oxo process. guidechem.com This process involves the hydroformylation of hexenes with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a catalyst, typically a rhodium or cobalt complex. guidechem.com The resulting aldehydes are then hydrogenated to produce the corresponding alcohols. The commercial product is typically a mixture of methyl-1-hexanols. guidechem.com

Chemical Reactivity and Transformation Pathways of this compound

The presence of a primary hydroxyl group makes this compound a versatile substrate for various chemical transformations.

Esterification Reactions and Ester Derivative Formation

This compound readily undergoes esterification with carboxylic acids or their derivatives to form esters, which are often valued for their pleasant aromas and are used in the fragrance and flavor industries. chembk.comevitachem.com The reaction is typically catalyzed by a strong acid, such as sulfuric acid.

A notable application is its use in the production of ester compounds, such as phthalate (B1215562) plasticizers and esters of dicarboxylic acids like hexanedioic acid (adipic acid). guidechem.comontosight.ai These esters can serve as lubricants and plasticizers. ontosight.ai

| Reactant | Product Type | Application of Product |

| Carboxylic Acids | Esters | Flavors, Fragrances chembk.comevitachem.com |

| Dicarboxylic Acids (e.g., Adipic Acid) | Diesters | Lubricants, Plasticizers ontosight.ai |

Oxidation Reactions and Product Characterization

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically oxidize the alcohol to the corresponding aldehyde, 5-methylhexanal (B128087). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will further oxidize the alcohol to 5-methylhexanoic acid.

| Reagent | Product |

| Pyridinium chlorochromate (PCC) | 5-Methylhexanal |

| Potassium permanganate (KMnO₄) | 5-Methylhexanoic acid |

| Chromium trioxide (CrO₃) | 5-Methylhexanoic acid |

Substitution Reactions and Halogenated Derivative Synthesis (e.g., 3-bromo-5-methyl-1-hexene from this compound)

The hydroxyl group of this compound can be replaced by a halogen atom via nucleophilic substitution. Reagents like thionyl chloride (SOCl2) can be used to synthesize 5-methyl-1-heptyl chloride from the corresponding alcohol, a reaction pathway applicable to this compound.

A more complex transformation is the synthesis of unsaturated, halogenated derivatives such as 3-bromo-5-methyl-1-hexene from this compound. This is a two-step process: chegg.comchegg.com

Dehydration : The first step involves the acid-catalyzed dehydration of this compound. Using a strong acid like sulfuric acid (H2SO4) with heat removes the hydroxyl group and a proton from an adjacent carbon, forming an alkene, primarily 5-methyl-1-hexene. chegg.com

Allylic Bromination : The resulting alkene, 5-methyl-1-hexene, then undergoes allylic bromination. This reaction uses N-bromosuccinimide (NBS) in the presence of heat or light. The bromine atom selectively substitutes a hydrogen atom at the allylic position (the carbon atom adjacent to the double bond), yielding the target compound, 3-bromo-5-methyl-1-hexene. chegg.com

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a crucial role in both the synthesis and subsequent reactions of this compound, offering efficient and selective pathways.

In its synthesis, catalytic hydrogenation is a key step. For example, the aldehyde formed from the oxo process (hydroformylation) of diisobutylene is hydrogenated in the presence of a nickel-on-kieselguhr catalyst to produce the related 3,5,5-trimethyl-1-hexanol. google.com Similarly, the synthesis of 1-hexanol (B41254) from hexanoic acid can be achieved via catalytic hydrogenation using catalysts like 5 wt% Re/γ-Al2O3. mdpi.com This highlights the industrial relevance of catalytic reduction for producing alcohols from various feedstocks.

For derivatization, various catalytic methods are employed:

Catalytic Oxidation : The oxidation of alcohols can be achieved using photocatalysis. Ruthenium complexes supported on graphene oxide, for instance, have been shown to be effective photocatalysts for the oxidation of various alcohols in aqueous media. acs.org

Acid Catalysis : As mentioned, acid catalysts are essential for both dehydration reactions to form alkenes and for esterification reactions. aocs.orgchegg.com

Hydrodeoxygenation : Bifunctional catalysts like Pt-ReOx supported on zirconium phosphate (B84403) are used for the aqueous-phase hydrodeoxygenation of biomass-derived carbohydrates to produce C4-C6 monoalcohols, including hexanol. researchgate.net

Natural Occurrence and Biological Significance of 5 Methyl 1 Hexanol

Distribution of 5-Methyl-1-hexanol (B128172) as a Volatile Organic Compound in Natural Sources

This compound is an aliphatic alcohol found across different biological systems. sigmaaldrich.comchemicalbook.com Its detection in various species underscores its role as a component of the natural volatilome—the complete set of volatile organic compounds released by an organism.

Research has confirmed the presence of this compound in several plant species.

Alstonia boonei: The essential oil extracted from the leaves of Alstonia boonei, a medicinal plant found in Nigeria, contains this compound. derpharmachemica.comderpharmachemica.com In one gas chromatography-mass spectrometry (GC-MS) analysis, it constituted 1.29% of the oil fraction. derpharmachemica.comderpharmachemica.com This plant's extracts are traditionally used in herbal medicine. derpharmachemica.com

Kiwifruit (Actinidia sp.): This compound is a known volatile component of kiwifruit. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk It has been specifically identified in the 'Hayward' (a cultivar of Actinidia deliciosa) and 'Hort16A' (a gold-fleshed cultivar of Actinidia chinensis) varieties. sigmaaldrich.comscientificlabs.co.uk The volatile profiles of kiwifruit, which include esters, aldehydes, and alcohols like this compound, are crucial to their characteristic aroma and flavor and can be influenced by the cultivar and maturity. medcraveonline.commdpi.com

This compound is also a component of the aroma profile of certain fungi, most notably the highly prized black truffle.

Tuber melanosporum: The fruiting body of the black Périgord truffle (Tuber melanosporum) releases this compound as one of its many volatile compounds. sigmaaldrich.comchemicalbook.comscientificlabs.co.ukxunlan.net The complex aroma of truffles, which is a key attribute of their culinary value, is composed of over 200 different volatile molecules, including various alcohols, aldehydes, and sulfur compounds. oup.comresearchgate.net The specific composition of these volatiles can change during storage. oup.com The presence of this compound has been noted in studies analyzing the aroma profile of Australian-grown black truffles. uq.edu.au

Table 1: Natural Sources of this compound This interactive table summarizes the documented natural occurrences of this compound.

| Kingdom | Species | Common Name | Part/Variety | Reference |

|---|---|---|---|---|

| Plantae | Alstonia boonei | Cheese wood, Pattern wood | Leaves | derpharmachemica.com, derpharmachemica.com |

| Plantae | Actinidia deliciosa | Kiwifruit | 'Hayward' | sigmaaldrich.com, scientificlabs.co.uk |

| Plantae | Actinidia chinensis | Golden Kiwifruit | 'Hort16A' | sigmaaldrich.com, scientificlabs.co.uk |

| Fungi | Tuber melanosporum | Black Périgord Truffle | Fruiting Body | sigmaaldrich.com, xunlan.net, oup.com |

Presence in Plant Species (e.g., Alstonia boonei leaves, Kiwifruit varieties)

Biosynthetic Pathways and Metabolic Origins of this compound in Biological Systems

The precise biosynthetic pathways leading to this compound in plants and fungi are not extensively detailed in the literature. However, general pathways for alcohol production in microorganisms provide a likely framework.

Aliphatic alcohols in biological systems are often produced via the Ehrlich pathway, which converts amino acids into their corresponding alcohols. pnas.org this compound is a C7 alcohol, and its biosynthesis could potentially originate from precursors derived from amino acid metabolism. For instance, it is known to be a metabolite produced by the yeast Saccharomyces cerevisiae. nih.gov

Furthermore, research into metabolic engineering has demonstrated the synthesis of non-natural, long-chain alcohols by extending the branched-chain amino acid pathways in Escherichia coli. pnas.orgucla.edu In these engineered systems, enzymes like 2-isopropylmalate synthase (LeuA) are modified to continue chain elongation, creating longer keto acids than what occurs naturally. ucla.eduresearchgate.net These keto acids are then converted to aldehydes by a keto-acid decarboxylase and subsequently reduced to alcohols by an alcohol dehydrogenase. ucla.eduresearchgate.net While this describes an artificial pathway, it showcases a plausible enzymatic logic—chain elongation followed by decarboxylation and reduction—that could be analogous to the natural formation of this compound from precursors like leucine (B10760876) or related metabolites in plants and fungi.

Chemo-Sensory Profile and Biological Relevance of Predicted Odor Characteristics

The chemo-sensory profile of a volatile compound describes its smell and flavor characteristics. For this compound, its odor has been predicted and described through analytical studies.

Derivatives of 5 Methyl 1 Hexanol and Structure Activity Relationship Studies

Synthesis and Characterization of Novel 5-Methyl-1-hexanol (B128172) Derivatives

The synthesis of derivatives based on this compound begins with the parent alcohol, which can be prepared via the reduction of 5-methylhexanoic acid. chemicalbook.com From this starting point, various chemical modifications can be introduced to create a library of novel compounds. Common synthetic strategies include esterification, etherification, and oxidation to introduce new functional groups and alter the molecule's physical and chemical properties.

For instance, novel ester derivatives can be synthesized by reacting this compound with various carboxylic acids or their activated forms, such as acyl chlorides, under appropriate catalytic conditions. Similarly, other derivatives can be created through reactions like epoxidation. The synthesis of epoxy derivatives often involves a multi-step process, which may include reactions like the Diels-Alder reaction followed by epoxidation with reagents like meta-chloroperbenzoic acid (mCPBA). mdpi.com

The characterization and structural elucidation of these newly synthesized derivatives are critical steps to confirm their identity and purity. Standard analytical techniques are employed for this purpose:

Mass Spectrometry (MS): This technique provides information about the molecular weight of the synthesized compound, further confirming its identity. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., carbonyls in esters, hydroxyl groups) within the molecule. researchgate.net

These characterization methods ensure that the synthesized compounds have the intended structures before they are subjected to biological evaluation. mdpi.comresearchgate.net

Exploration of Biological Activities of this compound Derivatives

The structural modifications of this compound give rise to derivatives with a wide range of potential biological activities. Research has primarily focused on their utility as antitumor and antimicrobial agents.

A significant application of this compound is its use as a key intermediate in the synthesis of flavolipids, a class of compounds investigated for their potential as antitumor agents. chemicalbook.compharmaffiliates.comlookchem.comhsppharma.com Flavolipids are hybrid molecules that combine a flavonoid structure with a lipid tail, and the specific structure of the lipid component can be crucial for the molecule's biological activity. The branched isoheptyl structure provided by this compound is incorporated into the flavolipid molecule, influencing its interaction with biological membranes and cellular targets. The development of such derivatives is part of a broader strategy in medicinal chemistry to create novel compounds with enhanced efficacy against various cancer cell lines. nih.govresearchgate.net

Derivatives of branched-chain alcohols have demonstrated notable antimicrobial properties. Studies on compounds structurally related to this compound have shown efficacy against various pathogens. For example, derivatives of the closely related 5-methyl-1-heptanol (B1605605) have been shown to possess significant antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. Specifically, a derivative identified as 2-isopropyl-5-methyl-1-heptanol (B1211993) exhibited strong bioactivity, with minimum inhibitory concentration (MIC) values ranging from 8.64 to 41.13 μL for these pathogens.

The antimicrobial potential is not limited to direct antibacterial action; some derivatives have also been found to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. The general principle that structural modifications can impart or enhance antimicrobial activity is well-established, with research into various classes of compounds like chalcones and benzofurans showing that new derivatives can exhibit moderate to good antibacterial and antifungal effects. mdpi.commdpi.comaustinpublishinggroup.com For instance, studies on hexanol isomers have shown that 1-hexanol (B41254) exhibits antibacterial effects against Gram-negative bacteria, indicating the importance of the hydroxyl group's position. researchgate.net

| Compound/Derivative | Target Organism | Observed Activity | Source |

|---|---|---|---|

| 5-Methyl-1-heptanol Derivatives | Escherichia coli, Staphylococcus aureus | Significant antimicrobial properties | |

| 2-isopropyl-5-methyl-1-heptanol | Escherichia coli, Staphylococcus aureus | MIC values from 8.64 to 41.13 μL | |

| 1-Hexanol | Gram-negative bacteria | Antibacterial effects | researchgate.net |

Antitumor Agent Development (e.g., via Flavolipid Synthesis utilizing this compound as an intermediate)

Structure-Activity Relationship (SAR) Investigations of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogues, SAR investigations help to identify the key structural features responsible for their therapeutic effects, guiding the design of more potent and selective compounds.

A critical aspect of SAR is the influence of alkyl chain branching. In studies of related natural product inhibitors, the presence of a single methyl branch at the end of a fatty acid chain was found to result in a significant, approximately five-fold, increase in potency. acs.org This suggests that the iso-group in this compound could be a crucial feature for the biological activity of its derivatives, likely by enhancing hydrophobic interactions with biological targets. acs.org

SAR also extends to the study of how structure affects chemical reactivity, which in turn can influence biological activity and metabolic stability. For example, kinetic studies on the reaction of various alcohols with chlorine atoms showed that the rate constants for 5-methyl-2-hexanol (B47235) (an isomer of this compound) were comparable to other branched alcohols. researchgate.net Such studies help in predicting the atmospheric lifetime and degradation pathways of these compounds and provide insight into how structural modifications, like the addition of methyl or methylene (B1212753) groups, alter the molecule's reactivity. researchgate.net The position of substituents is also a key determinant of activity; molecular modeling studies of some antitumor agents have shown that the specific placement of a condensed benzene (B151609) ring can favor π-π stacking interactions with DNA bases, leading to higher cytotoxicity. researchgate.net

These SAR findings are crucial for the rational design of new derivatives. By understanding which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified to improve properties like solubility or potency, researchers can more efficiently develop new therapeutic agents based on the this compound scaffold.

Advanced Analytical Methodologies for 5 Methyl 1 Hexanol

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental in determining the molecular structure of 5-Methyl-1-hexanol (B128172) by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides clear evidence of its primary alcohol structure. The most prominent feature is a strong, broad absorption band in the region of 3400-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol group. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.org

Other significant absorptions include the C-H stretching vibrations from the methyl and methylene (B1212753) groups, which appear in the 3000-2850 cm⁻¹ region. The presence of the C-O single bond stretch is also observable in the fingerprint region, typically around 1050-1060 cm⁻¹.

Table 1: Key Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Significance |

| O-H Stretch | 3400 - 3300 (broad) | Confirms the presence of the hydroxyl (-OH) group characteristic of alcohols. libretexts.org |

| C-H Stretch | 3000 - 2850 (strong) | Indicates the presence of sp³-hybridized carbons in the alkyl chain. |

| C-O Stretch | 1060 - 1050 | Corresponds to the stretching of the carbon-oxygen single bond. |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure. For this compound (molecular weight: 116.20 g/mol ), the electron ionization (EI) mass spectrum does not typically show a strong molecular ion peak (M⁺) at m/z 116 due to the instability of primary alcohols upon ionization. nih.govnist.gov

Instead, the spectrum is characterized by a prominent peak corresponding to the loss of a water molecule (M-18), resulting in a fragment at m/z 98. The most intense peak, or base peak, in the spectrum is observed at m/z 43. nih.gov This peak can be attributed to the stable isopropyl cation, [(CH₃)₂CH]⁺, formed by cleavage at the C4-C5 bond, or the [C₃H₇]⁺ fragment. Other significant fragments are observed at m/z 56, 70, and 83, resulting from various cleavage patterns of the alkyl chain.

Table 2: Major Mass Spectral Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 116 | [C₇H₁₆O]⁺ | Molecular Ion (M⁺) - often weak or absent. nist.gov |

| 98 | [C₇H₁₄]⁺ | Loss of water (H₂O) from the molecular ion. |

| 83 | [C₆H₁₁]⁺ | Loss of a methyl group and water. |

| 70 | [C₅H₁₀]⁺ | Cleavage of the ethyl group from the non-branched end. |

| 56 | [C₄H₈]⁺ | Represents a significant fragment of the carbon chain. |

| 43 | [C₃H₇]⁺ | Base Peak; often attributed to the stable isopropyl fragment. nih.gov |

Infrared (IR) Spectroscopy Applications

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas chromatography (GC) is the premier technique for separating volatile compounds like this compound. The compound's retention time in a GC system is highly reproducible under specific conditions but can vary between different instruments and columns. To standardize reporting, the retention time is often converted to a retention index (RI), such as the Kovats Retention Index. glsciences.com This index relates the retention time of the analyte to the retention times of n-alkanes that elute before and after it. internationaloliveoil.org

The retention index of this compound is dependent on the polarity of the GC column's stationary phase. On a standard non-polar column (like those with a 5% phenyl-polydimethylsiloxane phase, e.g., HP-5), it has a reported retention index of 930. nist.gov On a polar stationary phase, such as a wax column (e.g., DB-Wax), the retention index is significantly higher, with a reported value of 1466. nist.gov This difference is due to the strong interaction between the polar hydroxyl group of the alcohol and the polar stationary phase.

Table 3: Gas Chromatography Retention Indices for this compound

| Column Type | Stationary Phase | Retention Index (RI) | Reference |

| Semi-standard non-polar | HP-5 | 930 | nist.gov |

| Standard polar | DB-Wax | 1466 | nist.gov |

The coupling of gas chromatography with mass spectrometry (GC-MS) creates a powerful hyphenated technique that provides both separation and definitive identification of volatile compounds. The GC separates the components of a mixture, and the MS provides a mass spectrum for each component as it elutes, acting as a highly specific detector.

Stir Bar Sorptive Extraction (SBSE) is a solvent-free sample preparation technique used for the extraction and enrichment of organic compounds from aqueous or solid matrices. researchgate.net The method utilizes a magnetic stir bar coated with a thick layer of a sorbent material, most commonly polydimethylsiloxane (B3030410) (PDMS). rsc.orgmdpi.com During extraction, the stir bar is placed in the sample (either directly immersed or in the headspace above it), and as it stirs, analytes partition from the sample matrix into the PDMS phase. researchgate.net

SBSE is particularly effective for aroma research due to its high sensitivity, which is a result of the large volume of the sorbent phase compared to other microextraction techniques. mdpi.com After extraction, the analytes are typically thermally desorbed from the stir bar directly into a GC-MS system for analysis. This methodology was successfully applied to discriminate the aromas of different truffle species, where 119 volatile organic compounds, including alcohols like this compound, were identified from the fruiting bodies. sigmaaldrich.com This demonstrates the utility of SBSE in creating a comprehensive profile of aroma-active compounds.

Hyphenated Techniques (e.g., GC-MS) in Volatile Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical technique for the structural elucidation of organic molecules, offering unparalleled insight into the molecular framework. For compounds like this compound, which possesses several structural isomers with the identical molecular formula of C7H16O, NMR is indispensable for unambiguous identification. Isomers, despite sharing the same mass, exhibit distinct chemical and physical properties stemming from their different atomic arrangements. NMR spectroscopy exploits the differences in the magnetic environments of atomic nuclei (primarily ¹H and ¹³C) to distinguish between these varied structures. oxinst.combrainly.com

The differentiation relies on key parameters obtained from NMR spectra, including chemical shift (δ), signal integration, spin-spin coupling (J-coupling), and the sheer number of unique signals. libretexts.org While one-dimensional (1D) NMR (¹H and ¹³C) is often sufficient, complex cases or subtle isomeric differences can be resolved using advanced two-dimensional (2D) techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). oxinst.com

¹H and ¹³C NMR Spectral Analysis

The structural uniqueness of this compound lies in its characteristic isobutyl group attached to a propanol (B110389) chain, which gives rise to a distinctive NMR fingerprint compared to its linear or differently branched isomers.

In ¹H NMR, the key differentiating features are the signals corresponding to the terminal isopropyl group—a doublet integrating to six protons for the two equivalent methyl groups (C6 and C7) and a multiplet for the single methine proton (C5). This pattern is a hallmark of the 5-methyl substitution and is absent in isomers such as the linear n-heptanol or isomers with methyl branching at other positions. For instance, n-heptanol would show a simple triplet for its terminal methyl group and lack the characteristic upfield doublet and methine multiplet.

¹³C NMR spectroscopy provides an even more direct method of differentiation by counting the number of chemically non-equivalent carbon atoms. Due to symmetry, the two methyl carbons (C6 and C7) in this compound are chemically equivalent and produce a single signal. Consequently, its ¹³C NMR spectrum displays a total of six distinct signals for its seven carbon atoms. In contrast, its linear isomer, n-heptanol, has no internal symmetry and therefore shows seven unique signals, one for each carbon atom. This simple count of carbon signals provides a rapid and conclusive method to distinguish between these two isomers.

The table below summarizes the expected NMR data for this compound and its linear isomer, n-heptanol, illustrating the clear differences in their spectra.

| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| This compound | -CH₃ (C6, C7) | ~0.9 | Doublet (d) | 6H |

| -CH₂-OH (C1) | ~3.6 | Triplet (t) | 2H | |

| -CH- (C5) | ~1.5 | Multiplet (m) | 1H | |

| -CH₂- (C2, C3, C4) | 1.2-1.6 | Multiplets (m) | 6H | |

| n-Heptanol | -CH₃ (C7) | ~0.9 | Triplet (t) | 3H |

| -CH₂-OH (C1) | ~3.6 | Triplet (t) | 2H | |

| -CH₂- (C2-C6) | 1.2-1.6 | Multiplets (m) | 10H |

| Compound | Number of Signals | Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|---|---|

| This compound | 6 | C1 (-CH₂OH) | ~63 |

| C2 | ~33 | ||

| C3 | ~29 | ||

| C4 | ~39 | ||

| C5 (-CH-) | ~28 | ||

| C6, C7 (-CH₃) | ~22.5 | ||

| n-Heptanol | 7 | C1 (-CH₂OH) | ~63 |

| C2 | ~33 | ||

| C3 | ~26 | ||

| C4 | ~29 | ||

| C5 | ~32 | ||

| C6 | ~23 | ||

| C7 (-CH₃) | ~14 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Advanced 2D NMR Methodologies

When 1D NMR spectra are insufficient for complete assignment, perhaps due to signal overlap in complex isomeric mixtures, 2D NMR techniques provide definitive correlations.

¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to one another, typically on adjacent carbon atoms. sdsu.eduyoutube.com In a COSY spectrum of this compound, a cross-peak would be observed between the methine proton signal (~1.5 ppm) and the six protons of the geminal dimethyl groups (~0.9 ppm). This correlation is a direct confirmation of the isopropyl moiety and would be absent in isomers that lack this specific structural feature.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps proton signals to the carbon signals to which they are directly attached, providing unambiguous C-H bond correlations. sdsu.eduyoutube.com For this compound, the HSQC spectrum would show a correlation between the ¹H doublet at ~0.9 ppm and the single ¹³C signal at ~22.5 ppm, confirming that these six equivalent protons are attached to two equivalent carbon atoms. This powerful technique helps to resolve ambiguities and solidify the assignments made from 1D spectra.

By employing this suite of NMR techniques, from simple 1D analysis to more advanced 2D correlations, a complete and unambiguous differentiation of this compound from its various structural isomers can be achieved.

Computational Chemistry and Theoretical Studies of 5 Methyl 1 Hexanol

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for exploring the structural and dynamic properties of 5-Methyl-1-hexanol (B128172). These methods allow researchers to visualize and analyze molecular architecture, conformational changes, and collective behaviors.

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic structure, geometry, and vibrational properties of this compound. DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to optimize molecular structures and predict spectroscopic data. tandfonline.comworldscientific.com While specific DFT studies exclusively on this compound are not widely detailed in the searched literature, the methodology is well-established for similar alcohols like 2-ethyl-1-hexanol and various propanol (B110389) derivatives. tandfonline.comacs.orgacs.org

For this compound, these calculations would yield optimized bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional conformation. Furthermore, DFT is used to compute vibrational frequencies, which correspond to the stretching and bending of chemical bonds. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. worldscientific.comnih.gov For instance, the characteristic O-H stretching vibration, which is highly sensitive to hydrogen bonding, can be accurately modeled. acs.org Such analyses for related alcohols have provided detailed assignments of vibrational bands, confirming structural features and intermolecular interactions. worldscientific.com

Table 1: Representative Parameters from Quantum-Chemical Calculations for Alcohols This table is illustrative of typical data obtained from DFT calculations for alcohols similar to this compound.

| Parameter | Typical Calculated Value/Range | Significance |

|---|---|---|

| O-H Bond Length | ~0.97 Å | Influences hydrogen bond donor strength. |

| C-O-H Bond Angle | ~108-109° | Determines the geometry of the hydroxyl group. |

| O-H Stretch Freq. (monomer) | ~3650-3700 cm⁻¹ | Corresponds to a free, non-hydrogen-bonded hydroxyl group. |

| O-H Stretch Freq. (H-bonded) | ~3300-3400 cm⁻¹ | Red-shifted frequency indicating the presence and strength of hydrogen bonds. acs.org |

| Dipole Moment | ~1.6-1.8 D | Quantifies molecular polarity, crucial for interaction with other polar molecules and electric fields. acs.org |

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, revealing insights into its dynamics at interfaces and its tendency to form ordered structures through self-assembly. acs.org MD simulations model the movement of atoms and molecules over time based on classical mechanics, using force fields like CHARMM or AMBER to describe interatomic potentials. nih.govruc.dk

Studies on similar short-chain alcohols, such as 1-hexanol (B41254), have extensively used MD to investigate their behavior at the air-water interface. acs.orgniu.ac.jp These simulations show that alcohol molecules accumulate at the interface, with their hydrophobic alkyl chains oriented towards the air and the polar hydroxyl groups pointing towards the water. The branched structure of this compound, compared to its linear isomer 1-hexanol, would influence the packing and orientation at the interface, a factor known to affect surface potential. acs.orgniu.ac.jp

Quantum-Chemical Calculations (e.g., DFT methods for structural and vibrational analysis)

Predictive Algorithms and Cheminformatics Applications

Cheminformatics utilizes computational methods to analyze chemical information, enabling the prediction of properties and biological activities. For this compound, these techniques have been applied to forecast sensory properties and potential environmental and toxicological impacts.

SOM, a type of artificial neural network, is used to project high-dimensional data from molecular descriptors onto a two-dimensional map, grouping compounds with similar properties. edpsciences.orgresearchgate.net This allows for the visualization of relationships between chemical structure and a specific property, like odor. The fuzzy partition method is then applied to the map to delineate zones that correspond to different odor categories (e.g., fruity, camphoraceous, ethereal). edpsciences.orgresearchgate.net This combined approach can effectively model the complex relationship between molecular structure and olfactory perception, successfully predicting the fruity notes of this compound based on its molecular descriptors. chemicalbook.comedpsciences.org

Table 2: Odor Profile Prediction for Alcohols using SOM and Fuzzy Partition Data extracted from a study including this compound and other aliphatic alcohols. researchgate.net

| Compound | Fruity | Ethereal | Camphoraceous |

|---|---|---|---|

| This compound | 4 | 0 | 0 |

| 1-Hexanol | 4 | 1 | 0 |

| 1-Pentanol | 4 | 1 | 0 |

| 2-Heptanol | 4 | 0 | 0 |

(Note: The values represent the degree of membership to an odor class on a given scale, where a higher number indicates a stronger association.)

Computational models are essential for predicting the toxicological profile and environmental fate of chemicals, providing crucial data for risk assessment. For this compound, models like the EPA's AOPWIN (Atmospheric Oxidation Program for Windows) and HYDROWIN (Hydrolysis Rates Program for Windows) can be used to estimate its persistence and degradation pathways in the environment. europa.eu

Based on its structure as a primary alcohol, this compound is expected to be readily biodegradable, limiting its persistence in water and soil. europa.eu Models predict that if released into the atmosphere, it would be susceptible to degradation by reacting with photochemically produced hydroxyl radicals. europa.eu The octanol-water partition coefficient (Log Kow) is another key parameter calculated by these models, which for similar alcohols suggests a moderate potential for bioaccumulation. europa.eunih.gov

Toxicology prediction algorithms can screen for potential health hazards. Aggregated GHS (Globally Harmonized System) data from computational predictions and notifications classify this compound as a flammable liquid that is harmful if swallowed and causes skin irritation. nih.gov These predictions guide handling and safety protocols long before extensive experimental testing is conducted.

Table 3: Predicted Environmental Fate Properties for Hexanol Isomers This table presents typical predicted values for hexanols, illustrating the data generated by environmental fate models.

| Property | Predicted Value/Behavior | Environmental Significance |

|---|---|---|

| Atmospheric Photodegradation | Half-life of hours to days europa.eu | Suggests it will not persist in the air. |

| Biodegradation | Readily biodegradable europa.eu | Indicates it will be broken down by microorganisms in soil and water. |

| Soil Mobility (Koc) | Low to moderate adsorption nih.gov | Suggests potential for some mobility in soil and leaching into groundwater. |

| Hydrolysis | Not a significant pathway europa.eu | Degradation in water is primarily through biological processes. |

Fuzzy Partition and Self-Organizing Maps (SOM) Analysis for Property Prediction

Theoretical Insights into Supramolecular Interactions and Hydrogen Bonding Networks

Theoretical studies provide a deep understanding of the non-covalent forces, particularly hydrogen bonds, that govern the self-assembly of this compound into larger, supramolecular structures. arxiv.org Monohydroxy alcohols are classic examples of liquids that form complex hydrogen-bonding networks. nih.govresearchgate.net

Theoretical models and DFT calculations show that the primary interaction between this compound molecules is the hydrogen bond between the hydroxyl group of one molecule and an oxygen lone pair of another. acs.orgnih.gov This directional and strong interaction leads to the formation of transient, chain-like or cyclic aggregates. acs.orgarxiv.org The dynamics of these supramolecular structures, including the constant breaking and forming of hydrogen bonds, are responsible for many of the unique physical properties of alcohols, such as their high boiling points and viscosity compared to non-polar compounds of similar molecular weight.

Recent theoretical work on monohydroxy alcohols has focused on correlating these hydrogen-bonding dynamics with macroscopic properties, such as the Debye relaxation observed in dielectric spectroscopy. nih.govresearchgate.net These studies suggest that the collective motions within the hydrogen-bonded chains, and the exchange of molecules between chains, are fundamental to the observed relaxation processes. arxiv.orgresearchgate.net The branched structure of this compound, compared to linear alcohols, introduces steric hindrance that can affect the length, flexibility, and packing of these supramolecular chains, thereby influencing the liquid's structural and dynamic properties. acs.org

Environmental Fate and Degradation Mechanisms of 5 Methyl 1 Hexanol

Biodegradation Pathways of Branched Alcohols in Environmental Matrices

Biodegradation is a primary mechanism for the removal of organic compounds like 5-Methyl-1-hexanol (B128172) from the environment. The rate and extent of this process are highly dependent on the presence of suitable microorganisms and environmental conditions, particularly the availability of oxygen.

Under aerobic conditions, in the presence of oxygen, branched-chain alcohols are generally susceptible to microbial degradation. europa.eux-mol.net The primary pathway for the aerobic breakdown of primary alcohols involves oxidation. Microorganisms such as bacteria and fungi possess enzymes that can metabolize these compounds. diva-portal.org The initial step is typically the oxidation of the alcohol to its corresponding aldehyde, followed by further oxidation to a carboxylic acid. walshmedicalmedia.com This product can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization into carbon dioxide and water. walshmedicalmedia.com

Studies on various alcohols have shown they are readily biodegradable in aerobic screening tests. atamanchemicals.com For instance, C8–C13 branched oxo-alcohol ethoxylates have been shown to meet the criteria for ready biodegradability. x-mol.net The degradation of hexane (B92381) by some bacteria proceeds through the formation of alcohol and ketone intermediates, such as 2-hexanol (B165339) and 2-hexanone. nih.gov While specific data for this compound is limited, the metabolic pathways for similar branched alcohols suggest a high potential for aerobic biodegradation. The presence of a methyl branch can influence the rate, but it does not typically prevent degradation. researchgate.net

Table 1: Aerobic Biodegradation Data for Related Alcohols This table provides a summary of aerobic biodegradation findings for compounds structurally related to this compound, illustrating the general susceptibility of alcohols to aerobic microbial attack.

| Compound/Class | Finding | Reference |

| C12-C15 Branched & Linear Alcohols | Found to be readily biodegradable in key studies. | europa.eu |

| n-Hexanol | Showed a 5-day theoretical Biochemical Oxygen Demand (BOD) of up to 83.6%. | atamanchemicals.com |

| Branched Oxo-Alcohol Ethoxylates | A series of C8-C13 rich oxo-alcohols met the criteria for being readily biodegradable. | x-mol.net |

| Hexane (precursor) | Aerobic degradation pathway identified involving intermediates like 2-hexanol and 2-hexanone. | nih.gov |

In the absence of oxygen, the biodegradation of branched-chain alcohols is significantly more challenging for microorganisms. nih.gov Research indicates that alkyl branching has a clear detrimental effect on anaerobic degradability. core.ac.uknih.gov This is often due to steric hindrance, where the branched structure impedes the enzymatic activity required for the initial steps of degradation. core.ac.uknih.gov

Studies on various branched alcohol ethoxylates have demonstrated that while linear counterparts are almost completely mineralized, highly branched structures show little to no significant degradation under anaerobic conditions. nih.gov For example, in one study, a 2-ethyl-branched alcohol ethoxylate was only partially transformed to (2-ethyl-hexyloxy)-acetate, which was not degraded further. core.ac.uknih.gov While n-hexanol has shown high degradation rates (75-83% in 7 days) in anaerobic tests, the presence of the methyl group in this compound likely results in a slower and less complete degradation process compared to its linear isomer. atamanchemicals.com

Table 2: Anaerobic Biodegradation Findings for Branched Alcohols This interactive table summarizes research on the anaerobic degradation of branched alcohols, highlighting the inhibitory effect of branching.

| Compound/Class | Observation | Conclusion | Reference |

| Highly Branched Alcohol Ethoxylate | No significant degradation detected. | Alkyl branching sterically hinders the ethoxylate chain shortening, the first step of anaerobic degradation. | core.ac.uknih.gov |

| Single-Branched Alcohol Ethoxylate | Partial degradation or transformation to persistent metabolites. | Branching has a more detrimental effect on anaerobic degradability than on aerobic. | core.ac.uknih.gov |

| Branched Hydrocarbon Groups | Compounds with branched hydrocarbon groups were found to be biodegraded slowly. | Branching impedes anaerobic metabolic pathways. | nih.gov |

| Linear Alcohols (e.g., n-Hexanol) | High degradation rates (75-83%) observed in 7 days. | Linear structure allows for more efficient anaerobic metabolism. | atamanchemicals.com |

Aerobic Degradation Studies

Abiotic Degradation Processes in the Environment

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as reactions initiated by sunlight or chemical reactions with other environmental substances.

In the atmosphere, the primary degradation pathway for volatile organic compounds like this compound is through phototransformation, specifically by reaction with photochemically generated hydroxyl (OH) radicals. scielo.br The reaction with chlorine atoms (Cl) can also contribute, particularly in marine or coastal atmospheres. researchgate.netresearchgate.net

These reactions involve the abstraction of a hydrogen atom from the alcohol molecule, primarily from the C-H bonds. scielo.br The rate of this reaction determines the atmospheric lifetime of the compound. For most saturated alcohols, these lifetimes are relatively short, typically ranging from 8 to 15 hours, indicating rapid removal from the atmosphere. scielo.br The reaction of 5-methyl-2-hexanol (B47235) (an isomer) with Cl atoms has been studied, and the resulting products indicate a hydrogen atom abstraction mechanism. researchgate.netresearchgate.net The products of these atmospheric reactions are typically aldehydes or ketones. scielo.br For this compound, the reaction would likely lead to the formation of 5-methylhexanal (B128087) and other smaller oxygenated fragments.

Table 3: Atmospheric Reaction Rate Constants for Related Alcohols This table presents kinetic data for the gas-phase reaction of alcohols with atmospheric oxidants, which is crucial for determining their atmospheric lifetime.

| Reactant Alcohol | Oxidant | Rate Constant (k × 10¹⁰ cm³ molecule⁻¹ s⁻¹) | Reference |

| 5-Methyl-2-hexanol | Cl | 2.64 ± 0.5 | researchgate.netresearchgate.net |

| 2,2-Dimethyl-3-hexanol | Cl | 2.72 ± 0.5 | researchgate.net |

| 2,4,4-Trimethyl-1-pentanol | Cl | 2.50 ± 0.4 | researchgate.net |

Hydrolysis is a chemical reaction with water. Alcohols, including this compound, are a class of organic compounds that are generally resistant to hydrolysis under typical environmental conditions (pH 5-9). The carbon-oxygen single bond in an alcohol is stable and does not react with water. Therefore, hydrolysis is not considered a significant abiotic degradation pathway for this compound in aqueous environments.

Phototransformation Mechanisms (e.g., in aqueous and atmospheric phases)

Environmental Monitoring and Occurrence in Diverse Ecosystems

This compound is known to occur naturally in the environment. It has been identified as a microbial secondary metabolite, for example, produced by the yeast Saccharomyces cerevisiae. nih.govnih.gov Volatile organic compounds, including various alcohols, are produced during the fermentation of alcoholic beverages. atamanchemicals.com

The compound and its structural isomers are also found as volatile components in some foods. For instance, 3-methyl-1-butanol and 1-hexanol (B41254) have been identified in meat products, often as a result of microbial metabolism. diva-portal.orgresearchgate.net The presence of this compound in certain fungi and as a product of bacterial processes underscores its role in microbial ecology. diva-portal.org Its detection in various matrices is often linked to biological activity, either as a direct metabolite or as a byproduct of the degradation of other organic matter.

Future Research Directions and Emerging Applications in Chemical Sciences

Advancements in Asymmetric Synthesis and Stereochemical Control of 5-Methyl-1-hexanol (B128172) Analogues

The synthesis of chiral compounds with high enantiomeric purity is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. ijrpr.comwikipedia.org Future research is increasingly focused on the asymmetric synthesis of this compound analogues, which possess a stereogenic center at the 5-position. The ability to selectively produce either the (R) or (S) enantiomer is crucial for investigating their unique biological activities and developing them as potential chiral synthons. researchgate.net

Key strategies for achieving stereochemical control include the use of chiral catalysts, chiral auxiliaries, and biocatalysis. ijrpr.comnumberanalytics.com

Chiral Catalysts: Transition metal complexes with chiral ligands (e.g., BINAP-Ru) and organocatalysts are being developed to facilitate enantioselective reactions, such as the asymmetric reduction of a corresponding ketone to yield a specific alcohol enantiomer. ijrpr.com The design of new catalysts that offer higher efficiency and selectivity under milder conditions remains a significant area of investigation. ijrpr.com

Chiral Auxiliaries: These are stereogenic groups temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uk Research into novel, efficient, and easily recoverable auxiliaries is ongoing.

Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), offer high enantioselectivity under environmentally benign conditions. rsc.org Overcoming the limited substrate scope of many natural enzymes through protein engineering and directed evolution is a major research frontier, aiming to create biocatalysts tailored for the production of specific chiral alcohols like the enantiomers of this compound. rsc.orgnih.gov

Advances in these areas will enable the synthesis of all possible stereoisomers of more complex molecules derived from this compound, which is essential for structure-activity relationship studies. researchgate.net

| Synthesis Strategy | Description | Key Research Focus |

| Asymmetric Catalysis | Employs chiral catalysts (metal complexes or organocatalysts) to favor the formation of one enantiomer over the other. ijrpr.comchiralpedia.com | Development of more robust, selective, and sustainable catalysts; expanding the scope of applicable reactions. chiralpedia.com |

| Chiral Auxiliaries | A chiral group is temporarily attached to the starting material to guide the stereochemistry of the reaction. wikipedia.orgyork.ac.uk | Designing new auxiliaries that are highly effective, easily removed, and recyclable. york.ac.uk |

| Biocatalysis | Uses enzymes (e.g., alcohol dehydrogenases) as natural chiral catalysts for highly selective transformations. rsc.org | Engineering enzymes to accept a wider range of substrates and enhance their stability and efficiency. rsc.orgnih.gov |

Novel Catalytic Systems for Sustainable Production and Transformation of this compound

The chemical industry's shift towards green and sustainable practices is driving research into novel catalytic systems for producing and functionalizing alcohols like this compound. A key focus is the development of processes that are more energy-efficient and utilize renewable feedstocks. rsc.orgrsc.org

One promising route is the dehydration of primary alcohols to form alkenes, which are valuable bulk chemicals. rsc.orgrsc.org Recent studies have demonstrated the effectiveness of Lewis acids, such as metal triflates (e.g., Hf(OTf)₄, Cu(OTf)₂), and Brønsted acids for the dehydration of 1-hexanol (B41254) at significantly lower temperatures than traditional industrial methods. rsc.orgrsc.org Future work will likely involve adapting these catalytic systems for branched-chain alcohols like this compound and optimizing catalyst recyclability to enhance process economics and sustainability. rsc.org

Another area of intense research is the catalytic oxidation of alcohols. acs.org Developing systems that use clean oxidants like air (O₂) instead of stoichiometric chemical oxidants is a major goal. acs.org Palladium-based catalysts have shown promise for the aerobic oxidation of various alcohols, and future efforts will aim to improve catalyst activity and stability for industrial-scale applications. acs.org

Furthermore, aqueous-phase reforming (APR) of alcohols is being explored as a method for sustainable hydrogen production. mdpi.com This process converts alcohols into hydrogen and other by-products under hydrothermal conditions. While Pt-based catalysts have shown high activity, catalyst stability remains a challenge. mdpi.com Research into more robust and cost-effective catalysts, potentially using earth-abundant metals, is crucial for the viability of this technology using feedstocks like this compound.

| Catalytic Transformation | Catalyst Type | Research Goal |

| Dehydration to Alkenes | Lewis Acids (e.g., Hf(OTf)₄), Brønsted Acids (e.g., TfOH) rsc.orgrsc.org | Lowering reaction temperatures, improving catalyst recyclability and process efficiency. rsc.org |

| Aerobic Oxidation | Palladium complexes, Ruthenium complexes acs.org | Use of air as a green oxidant, enhancing catalyst lifetime and activity. acs.org |

| Aqueous-Phase Reforming (APR) | Platinum on supports (e.g., CeO₂), Ruthenium complexes mdpi.com | Improving long-term catalyst stability under hydrothermal conditions for sustainable H₂ production. mdpi.com |

Integrated Omics Approaches for Understanding Biosynthesis and Biological Roles

The discovery that microorganisms can be engineered to produce non-natural, longer-chain alcohols has opened up exciting possibilities for the biotechnological production of this compound. pnas.orgucla.edu Integrated "omics" approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for unraveling and optimizing these biosynthetic pathways. plos.org

Researchers have successfully engineered Escherichia coli to produce a variety of C5-C8 alcohols, including this compound, by extending the natural branched-chain amino acid pathways. pnas.orgucla.edu This was achieved by introducing heterologous enzymes and engineering existing ones to alter their substrate specificity. nih.govpnas.org Future research will utilize integrated omics to:

Identify Pathway Bottlenecks: By analyzing the transcriptome and proteome, scientists can identify enzymes that are rate-limiting and target them for further protein engineering. plos.org

Elucidate Regulatory Networks: Omics data can help generate hypotheses about the complex regulatory mechanisms that control metabolic flux towards the desired alcohol product. plos.org

Discover Novel Biosynthetic Genes: Investigating organisms that naturally produce branched-chain compounds can lead to the discovery of new enzymes with desirable properties for biofuel and specialty chemical production. nih.govnih.gov

For instance, studies on volatile formation in plants have used metabolomics and transcriptomics to identify genes involved in the synthesis of alcohols and other compounds. frontiersin.orgfrontiersin.org Similar approaches can be applied to microbial systems to gain a comprehensive understanding of the engineered pathways for this compound production, ultimately leading to higher yields and productivity. nih.gov

| Omics Field | Application in this compound Biosynthesis |

| Genomics | Provides the blueprint of an organism's metabolic potential. plos.org |

| Transcriptomics | Reveals which genes are actively being expressed under specific production conditions, helping to identify key enzymes and regulatory factors. frontiersin.org |

| Proteomics | Quantifies the actual proteins (enzymes) present, identifying potential bottlenecks in the metabolic pathway. |

| Metabolomics | Measures the concentration of intracellular metabolites, providing a direct readout of the metabolic state and pathway efficiency. nih.gov |

Development of Advanced Materials Incorporating this compound Moieties

The unique chemical structure of this compound, featuring a primary alcohol group for chemical reaction and a branched alkyl chain, makes it an interesting building block for advanced materials. The incorporation of this compound moieties into polymer structures can be used to tailor the physical and chemical properties of the resulting materials.

Future research directions include:

Functional Polymers: this compound can be used to create acrylate (B77674) or methacrylate (B99206) monomers. google.com The polymerization of these monomers can yield polymers with specific properties, such as tailored solubility, glass transition temperature, and surface energy. The branched structure of the hexyl group can influence chain packing and flexibility.

Polymer Initiators: The hydroxyl group of this compound can act as an initiator for ring-opening polymerization (ROP) of various cyclic monomers, such as epoxides and lactones. researchgate.netrsc.org This allows for the synthesis of well-defined polymers with a 5-methyl-hexyl group at one end. If the initiator is first modified to include other functional groups (e.g., an azide), it can be used to create end-functionalized polymers that can be subsequently used in "click" chemistry reactions to attach them to surfaces or other molecules. rsc.org

Biodegradable Polymers: Research into functional biodegradable polymers often involves the ring-opening polymerization of monomers derived from renewable resources. rsc.org Alcohols like this compound could potentially be used as initiators or chain transfer agents to control the molecular weight and end-group functionality of biodegradable polyesters and polycarbonates.

The ability to precisely incorporate these moieties will allow for the rational design of materials for applications ranging from specialized coatings and adhesives to advanced composites and materials for biomedical use.

Multiscale Computational Approaches for Complex System Interactions Involving this compound

Multiscale computational modeling is becoming an indispensable tool in chemical sciences for understanding and predicting the behavior of molecules from the quantum level to the macroscopic scale. For a relatively simple molecule like this compound, these approaches hold significant promise for elucidating its interactions in complex environments.

Future research leveraging computational methods will likely focus on:

Reaction Mechanisms and Stereoselectivity: Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to model transition states and reaction pathways. researchgate.net This is particularly valuable for understanding the origin of stereoselectivity in the asymmetric synthesis of this compound analogues, allowing for the rational design of more effective chiral catalysts. researchgate.net

Enzyme-Substrate Interactions: Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can model the active site of an enzyme (e.g., an alcohol dehydrogenase) at a high level of theory while treating the rest of the protein and solvent with more computationally efficient classical methods. This can provide detailed insights into how this compound or its precursors bind and are transformed, guiding protein engineering efforts.